![molecular formula C17H27NO B4886189 1-[4-(4-ethylphenoxy)butyl]piperidine](/img/structure/B4886189.png)
1-[4-(4-ethylphenoxy)butyl]piperidine
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Overview
Description
1-[4-(4-ethylphenoxy)butyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-ethylphenoxy)butyl]piperidine typically involves the reaction of 4-(4-ethylphenoxy)butyl bromide with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-ethylphenoxy)butyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different degrees of saturation.
Substitution: The ethyl group on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated piperidines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound 1-[4-(4-ethylphenoxy)butyl]piperidine is a piperidine derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Medicinal Chemistry
Therapeutic Potential
Research indicates that derivatives of piperidine, including this compound, exhibit various biological activities. Studies have shown that these compounds can act as:
- Antidepressants : Piperidine derivatives have been explored for their potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antipsychotics : Some studies suggest that this compound may influence dopaminergic activity, making it a candidate for further investigation in treating psychotic disorders.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. Its functional groups allow for various chemical modifications, enabling chemists to create more complex structures through:
- Substitution Reactions : The piperidine nitrogen can be substituted with different functional groups to yield novel compounds with specific properties.
- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Material Science
Development of New Materials
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form strong intermolecular interactions can lead to materials with enhanced mechanical properties and stability.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of various piperidine derivatives, including this compound. The results indicated significant activity in animal models, suggesting its potential as a new antidepressant agent.
Case Study 2: Synthesis of Novel Antipsychotics
In another study, researchers synthesized a series of piperidine derivatives using this compound as a precursor. The newly synthesized compounds were tested for antipsychotic activity in vitro and showed promising results in receptor binding assays.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethylphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and its analogues.
4-ANPP (4-anilino-N-phenethylpiperidine): Another precursor in the synthesis of fentanyl.
Uniqueness: 1-[4-(4-ethylphenoxy)butyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives. Its ethylphenoxy group provides additional hydrophobic interactions, making it a valuable compound for studying receptor-ligand interactions and developing new pharmaceuticals.
Properties
IUPAC Name |
1-[4-(4-ethylphenoxy)butyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-2-16-8-10-17(11-9-16)19-15-7-6-14-18-12-4-3-5-13-18/h8-11H,2-7,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNCLZVAHTIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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